
3-(o-Nitrobenzoyl)phenylbutazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Nitrobenzoyl)phenylbutazone is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is structurally related to phenylbutazone, a well-known anti-inflammatory and analgesic agent. The compound is characterized by the presence of a nitrobenzoyl group attached to the phenylbutazone core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Nitrobenzoyl)phenylbutazone typically involves the nitration of phenylbutazone followed by acylation. The nitration process introduces a nitro group into the benzene ring of phenylbutazone, and the subsequent acylation step attaches the benzoyl group.
Nitration: Phenylbutazone is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position of the benzene ring.
Acylation: The nitrated phenylbutazone is then reacted with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(o-Nitrobenzoyl)phenylbutazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(o-Nitrobenzoyl)phenylbutazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its therapeutic potential in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new materials and as a chemical intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(o-Nitrobenzoyl)phenylbutazone involves the inhibition of prostaglandin synthesis. The compound binds to and inactivates prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation. This leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: A nonsteroidal anti-inflammatory drug with similar anti-inflammatory and analgesic properties.
Ibuprofen: Another NSAID with a different chemical structure but similar therapeutic effects.
Aspirin: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.
Uniqueness
3-(o-Nitrobenzoyl)phenylbutazone is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to other NSAIDs. This structural modification enhances its potential as a therapeutic agent and as a versatile reagent in chemical synthesis.
Properties
CAS No. |
58943-52-5 |
|---|---|
Molecular Formula |
C26H23N3O5 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 2-nitrobenzoate |
InChI |
InChI=1S/C26H23N3O5/c1-2-3-16-22-24(30)27(19-12-6-4-7-13-19)28(20-14-8-5-9-15-20)25(22)34-26(31)21-17-10-11-18-23(21)29(32)33/h4-15,17-18H,2-3,16H2,1H3 |
InChI Key |
UTQDKEDFFOPYBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine](/img/structure/B14612200.png)
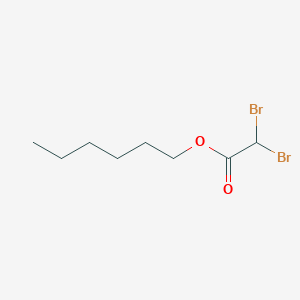

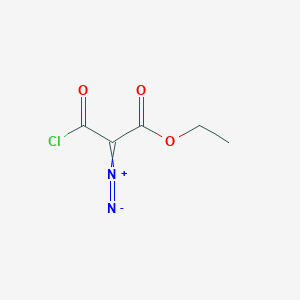
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
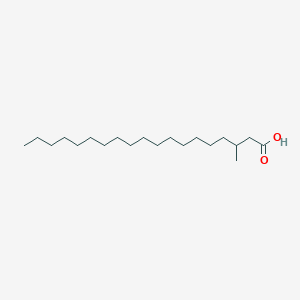

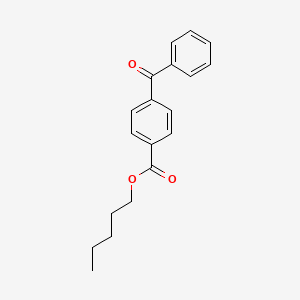
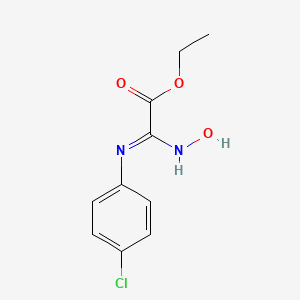
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)
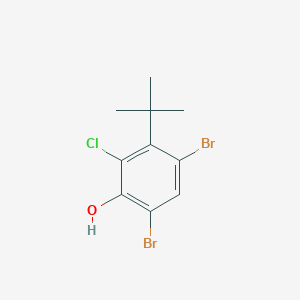

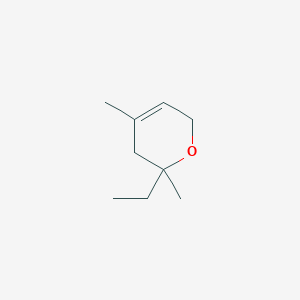
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)
